Spectroscopic Analysis of 7-Methyl-DL-tryptophan: A Technical Guide
Spectroscopic Analysis of 7-Methyl-DL-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan, characterized by a methyl group substitution at the 7th position of the indole (B1671886) ring. This modification can significantly influence the molecule's steric and electronic properties, impacting its biological activity and potential applications in drug development and biochemical research. A thorough spectroscopic analysis is paramount for its structural elucidation, purity assessment, and understanding its interactions in biological systems. This guide provides an in-depth overview of the core spectroscopic techniques used to characterize 7-Methyl-DL-tryptophan.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Methyl-DL-tryptophan is presented below.
| Property | Value | Reference |
| CAS Number | 17332-70-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| Appearance | Off-white crystalline powder | |
| Melting Point | 296 °C | [3] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Due to the limited availability of direct experimental spectra for 7-Methyl-DL-tryptophan, this section provides expected values based on the analysis of closely related tryptophan derivatives and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 (Indole NH) | ~10.8 | br s | Broad singlet, exchangeable with D₂O. |
| H-2 (Indole C2-H) | ~7.2 | s | Singlet. |
| H-4 | ~7.4 | d | Doublet, J ≈ 8 Hz. |
| H-5 | ~6.9 | t | Triplet, J ≈ 8 Hz. |
| H-6 | ~6.9 | d | Doublet, J ≈ 8 Hz. |
| α-CH | ~3.8 | dd | Doublet of doublets. |
| β-CH₂ | ~3.2, ~3.0 | m | Multiplet. |
| 7-CH₃ | ~2.4 | s | Singlet. |
| -NH₂ | ~8.3 | br s | Broad singlet, exchangeable with D₂O. |
| -COOH | ~12.5 | br s | Broad singlet, exchangeable with D₂O. |
Expected ¹³C NMR Chemical Shifts (δ) in D₂O
The following are predicted chemical shifts for the closely related α-Methyl-DL-tryptophan, which provide a reasonable estimation for 7-Methyl-DL-tryptophan.[4]
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~175 |
| C-2 | ~125 |
| C-3 | ~110 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~122 |
| C-6 | ~112 |
| C-7 | ~131 |
| C-7a | ~137 |
| α-C | ~56 |
| β-C | ~28 |
| 7-CH₃ | ~16 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3400-3300 | Medium |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |
| N-H Stretch (Amine) | 3400-3250 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| N-H Bend (Amine) | 1650-1580 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems like the indole ring of tryptophan. The parent compound, L-tryptophan, typically exhibits an absorption maximum around 280 nm.[5] The methyl substitution at the 7-position is expected to cause a slight bathochromic (red) shift.
Expected UV-Vis Absorption
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Water/Buffer (pH 7) | ~282 | ~5600 M⁻¹cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features.
Expected Mass Spectrometric Data
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electrospray (ESI+) | 219.11 | 202.11, 172.09, 144.08 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of 7-Methyl-DL-tryptophan in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 7-Methyl-DL-tryptophan.
Methodology:
-
Sample Preparation (ATR): Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 32-64 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maximum and molar absorptivity.
Methodology:
-
Sample Preparation: Prepare a stock solution of 7-Methyl-DL-tryptophan of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or phosphate-buffered saline). Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the solvent as a blank.
-
Measure the absorbance of each dilution from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a standard curve and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of 7-Methyl-DL-tryptophan in a suitable solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
-
Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.
Visualizations
The following diagrams illustrate the general workflows for the described spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of 7-Methyl-DL-tryptophan.
References
- 1. 7-Methyl-DL-tryptophan | C12H14N2O2 | CID 222688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 7-Methyl-DL-tryptophan | 17332-70-6 | M-5074 | Biosynth [biosynth.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0248231) [hmdb.ca]
- 5. iosrjournals.org [iosrjournals.org]
